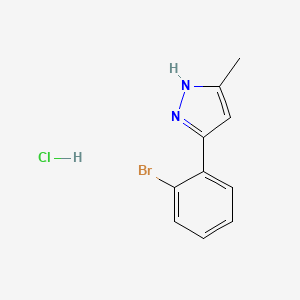
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemoselective Functionalization
The compound 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine has been studied for its chemoselective functionalization properties. A study demonstrates the selective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine, under various conditions. This includes catalytic amination and selective substitution under SNAr conditions, highlighting the compound's potential in selective synthesis processes (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
N-arylation of Pyrazoles
Another aspect of research involves the N-arylation of pyrazoles, specifically using bromopyridines. A study explored this process using Cristau and Taillefer's copper-catalyzed arylation method. This research contributes to the understanding of 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine’s reactivity and its potential applications in creating libraries of new chemical entities (Guillou et al., 2010).
Halogen-Rich Intermediate Synthesis
The compound is also valuable as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. A study discussed the synthesis of halopyridine isomers, including 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This showcases the compound's utility in medicinal chemistry research as a building block (Wu, Porter, Frennesson, & Saulnier, 2022).
Structural Manifolds Creation
The ability to create structural manifolds from a common precursor is another important application. This involves the transformation of halopyridines into various other functional compounds, demonstrating the compound's versatility in chemical synthesis (Schlosser & Bobbio, 2002).
Fluorine-18 Labeling in Macromolecules
Furthermore, fluoropyridine-based structures, similar to 2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine, are significant in the labeling of macromolecules using fluorine-18. This is particularly relevant in positron emission tomography (PET), illustrating the compound's potential in medical imaging and diagnostic research (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
Propriétés
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClFN3/c9-5-2-13-14(4-5)8-7(11)1-6(10)3-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQAQGWSRLDVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromopyrazol-1-yl)-5-chloro-3-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







amine](/img/structure/B1449143.png)

![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)

![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1449150.png)


amine](/img/structure/B1449154.png)

